molecular formula C18H19N3O3 B2565043 2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 1809475-17-9

2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2565043
CAS No.: 1809475-17-9
M. Wt: 325.368
InChI Key: NEDQJGQWVQKQRU-UHFFFAOYSA-N
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Description

2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C23H25N3O3 This compound features a unique structure combining an isoindoline-1,3-dione core with a 1,2,4-oxadiazole ring, linked via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the propyl chain, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the isoindoline-1,3-dione core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where nucleophiles can replace the cyclopentyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In medicinal chemistry, derivatives of isoindoline-1,3-dione and 1,2,4-oxadiazole have shown potential as anticonvulsants, anticancer agents, and anti-inflammatory drugs . The compound’s ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new polymers, coatings, and other materials that benefit from its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione apart is the combination of the isoindoline-1,3-dione and 1,2,4-oxadiazole moieties, which can provide a synergistic effect in its biological activity and chemical reactivity. This dual functionality can lead to the development of compounds with enhanced properties compared to those containing only one of these functional groups.

Properties

IUPAC Name

2-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-17-13-8-3-4-9-14(13)18(23)21(17)11-5-10-15-19-16(20-24-15)12-6-1-2-7-12/h3-4,8-9,12H,1-2,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDQJGQWVQKQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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